2-Methylbenzenesulfonic acid dihydrate has been used as a reagent in studies investigating the solubility of other sulfonic acids []. Its acidic nature and water solubility make it a suitable medium for studying the behavior of other similar compounds.
The hydrate form of 2-Methylbenzenesulfonic acid (2MBSA) has shown potential as a diagnostic agent. Research suggests it can bind to the Epidermal Growth Factor Receptor (EGFR), a protein implicated in some cancers, and inhibit its activity []. This interaction is believed to be due to hydrogen bonding between 2MBSA and specific amino acid residues in the receptor. Further research is needed to validate its effectiveness as a diagnostic tool.
There is some preliminary investigation into the potential of 2-Methylbenzenesulfonic acid as a drug target for metabolic disorders like obesity and type II diabetes mellitus []. However, more research is required to understand the mechanisms involved and its potential therapeutic applications.
2-Methylbenzenesulfonic acid, also known as o-toluenesulfonic acid, is an organosulfur compound with the molecular formula C₇H₈O₃S. It is a derivative of benzenesulfonic acid, characterized by the presence of a methyl group at the ortho position relative to the sulfonic acid group. This compound is a colorless to yellow liquid that is soluble in water and has a density of approximately 1.3692 g/cm³ . It is commonly used as a strong acid catalyst in various
Several methods are available for synthesizing 2-methylbenzenesulfonic acid:
2-Methylbenzenesulfonic acid has several applications across different industries:
Several compounds share structural similarities with 2-methylbenzenesulfonic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzenesulfonic Acid | C₆H₆O₃S | Parent compound; lacks methyl substitution |
| p-Toluenesulfonic Acid | C₇H₈O₃S | Methyl group at para position; different reactivity |
| 4-Aminobenzenesulfonic Acid | C₇H₈N₂O₃S | Contains amino group; used in dye synthesis |
| Benzene Sulfamic Acid | C₆H₇NO₃S | Contains an amine; used in various chemical processes |
Each of these compounds exhibits unique properties that influence their reactivity and applications. For instance, p-toluenesulfonic acid is often preferred for certain reactions due to its different sterics and electronics compared to 2-methylbenzenesulfonic acid.
The history of 2-methylbenzenesulfonic acid is deeply intertwined with the broader development of aromatic sulfonation chemistry. While specific historical records regarding 2-methylbenzenesulfonic acid are somewhat limited, the foundation for understanding this compound was established in the 19th century. The parent compound, benzenesulfonic acid, was first obtained by E. Mitscherlich in 1834 through the reaction of benzene with fuming sulfuric acid. This discovery marked the beginning of aromatic sulfonation chemistry, which has since been described as "one of the most important reactions in industrial organic chemistry".
The development of sulfonation techniques throughout the 19th and 20th centuries eventually led to the synthesis and characterization of various substituted benzenesulfonic acids, including 2-methylbenzenesulfonic acid. The compound gained recognition for its applications in organic synthesis, particularly as a catalyst in various reactions. Modern analytical techniques have significantly enhanced our understanding of its structural properties and reactivity profile, allowing researchers to exploit its full potential in various chemical applications.
2-Methylbenzenesulfonic acid holds considerable importance in organic chemistry literature due to its versatile applications as a reagent and catalyst. As a strong organic acid, it facilitates numerous organic transformations, particularly those requiring acidic conditions. Its significance can be examined through several key aspects:
The compound functions as an efficient catalyst in various organic reactions, particularly in esterification and etherification processes. Its strong acidic nature enables it to activate substrates for nucleophilic attacks, enhancing reaction rates and yields. The ortho positioning of the methyl group relative to the sulfonic acid moiety creates unique steric and electronic effects that differentiate its catalytic behavior from other toluenesulfonic acid isomers.
In pharmaceutical synthesis, 2-methylbenzenesulfonic acid serves as a valuable intermediate for producing various active pharmaceutical ingredients (APIs). Its ability to participate in diverse reactions makes it a versatile building block in constructing complex molecular frameworks. Moreover, its derivatives play crucial roles in the synthesis of dyes, pigments, and other industrially significant compounds.
While p-toluenesulfonic acid (PTSA) has received more extensive attention in the literature, 2-methylbenzenesulfonic acid offers unique properties due to its different structural arrangement. Unlike PTSA, which has the sulfonic acid group at the para position relative to the methyl group, 2-methylbenzenesulfonic acid features an ortho arrangement, leading to distinct reactivity patterns. This positioning affects both its physical properties and chemical behavior, making it particularly suited for specific applications where PTSA might be less effective.
2-Methylbenzenesulfonic acid follows the IUPAC naming convention, where the prefix "2-methyl" indicates the position of the methyl group on the benzene ring relative to the sulfonic acid group. This systematic approach ensures clarity in scientific communication and prevents confusion with other isomers.
The compound is known by several alternative names in the scientific literature:
Each name emphasizes different structural aspects of the molecule, with "o-" and "2-" prefixes both indicating the ortho positioning of substituents.
2-Methylbenzenesulfonic acid is classified as:
The molecule consists of a benzene ring with a methyl group and a sulfonic acid group (–SO₃H) attached at adjacent positions (ortho). This structural arrangement gives rise to its unique chemical properties.
The compound has the molecular formula C₇H₈O₃S and a molecular weight of 172.2 g/mol. Its structure can be represented using various notation systems:
2-Methylbenzenesulfonic acid belongs to the broader family of sulfonic acids, which are characterized by the general formula R-SO₃H. Sulfonic acids can be thought of as derivatives of sulfuric acid (H₂SO₄) where one hydroxyl group is replaced by an organic substituent. Within this family, 2-methylbenzenesulfonic acid is specifically a member of the aromatic sulfonic acids, where the R group is aromatic.
The compound is directly related to:
Table 1 presents a comparison of 2-methylbenzenesulfonic acid with related sulfonic acids, highlighting the distinctive features that position it uniquely within this chemical family.
The ortho positioning of the methyl group relative to the sulfonic acid group in 2-methylbenzenesulfonic acid creates unique steric and electronic effects not present in its isomers. These effects influence:
This positioning explains why 2-methylbenzenesulfonic acid occupies a distinct niche within the sulfonic acid research domain, offering properties and applications that complement rather than duplicate those of its more widely studied isomers.
Irritant